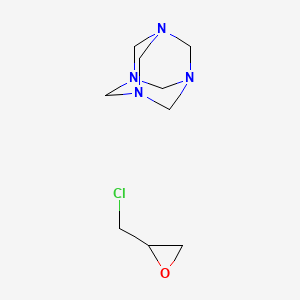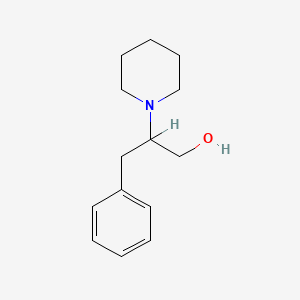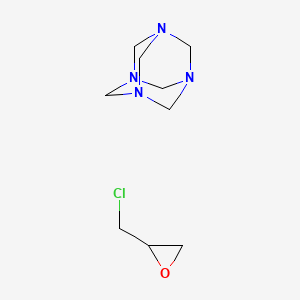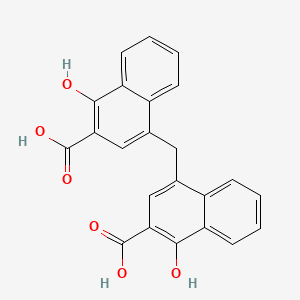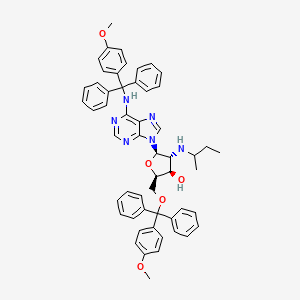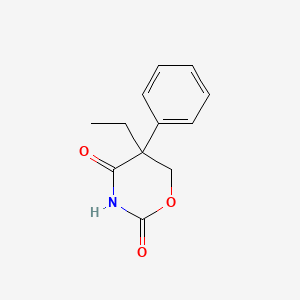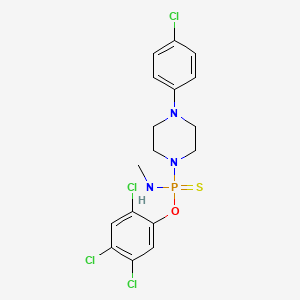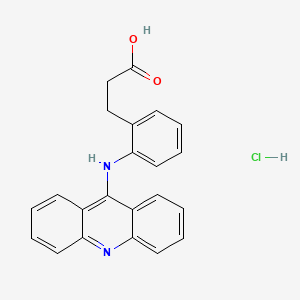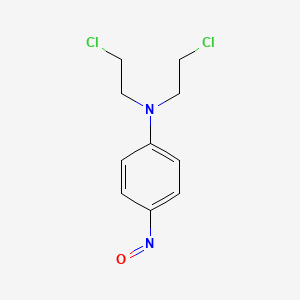
N,N-bis(2-chloroethyl)-4-nitrosoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-4-nitrosoaniline is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine This compound is characterized by the presence of two chloroethyl groups and a nitroso group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-nitrosoaniline typically involves the reaction of 4-nitrosoaniline with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents such as chloroform and specific pH buffers to optimize the reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. The use of advanced equipment and monitoring systems helps maintain the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to other functional groups, such as amines.
Substitution: The chloroethyl groups can participate in substitution reactions, where other groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-4-nitrosoaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential use in developing therapeutic agents, particularly in cancer treatment due to its alkylating properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-4-nitrosoaniline involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of a nitroso group.
N,N-bis(2-chloroethyl)hydrazine: Contains a hydrazine group instead of an aniline ring.
N,N-bis(2-chloroethyl)urea: Features a urea group in place of the nitroso group.
Uniqueness
N,N-bis(2-chloroethyl)-4-nitrosoaniline is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
779-28-2 |
|---|---|
Fórmula molecular |
C10H12Cl2N2O |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-nitrosoaniline |
InChI |
InChI=1S/C10H12Cl2N2O/c11-5-7-14(8-6-12)10-3-1-9(13-15)2-4-10/h1-4H,5-8H2 |
Clave InChI |
IVHPTUBKIPTOOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


